N-methoxy-N-methylbut-2-ynamide
Description
Molecular Architecture and Bonding Characteristics
N-Methoxy-N-methylbut-2-ynamide features a but-2-ynamide backbone (HC≡C–C(=O)–N) substituted with methoxy (–OCH₃) and methyl (–CH₃) groups on the nitrogen. The molecular formula C₆H₉NO₂ corresponds to a planar sp-hybridized alkyne carbon bonded to a carbonyl group, which is further connected to a tertiary nitrogen. Key bonding characteristics include:
- Triple Bond Geometry : The but-2-ynamide moiety adopts a linear configuration (180° bond angle) at the sp-hybridized C1 and C2 atoms, with a bond length of approximately 1.20 Å for the carbon-carbon triple bond.
- Amide Resonance : The carbonyl group (C=O) participates in partial conjugation with the nitrogen lone pair, though this resonance is attenuated by the electron-withdrawing methoxy group. This results in a carbonyl stretching frequency at 1649 cm⁻¹, slightly lower than traditional amides due to reduced electron density.
- N-Substituent Effects : The methoxy and methyl groups create steric hindrance, limiting free rotation around the N–C bond. This constraint stabilizes a single conformational isomer under standard conditions.
Table 1: Structural Parameters of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| Triple Bond Length | ~1.20 Å | |
| C=O Stretching (IR) | 1649 cm⁻¹ |
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
N-methoxy-N-methylbut-2-ynamide |
InChI |
InChI=1S/C6H9NO2/c1-4-5-6(8)7(2)9-3/h1-3H3 |
InChI Key |
NVIUJXANIQHNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
- Methyl non-2-ynoate (starting material)
- N,O-dimethylhydroxylamine (3 equivalents)
- sec-butylmagnesium chloride (Grignard reagent, 4.4 equivalents)
- Dry tetrahydrofuran (THF) as the solvent
- Reaction temperature: −20°C
Steps :
- Add methyl non-2-ynoate and N,O-dimethylhydroxylamine to an oven-dried nitrogen-purged flask containing dry THF.
- Cool the solution to −20°C using a sodium chloride ice bath.
- Slowly add sec-butylmagnesium chloride dropwise while maintaining the temperature.
- Monitor the reaction progress via thin-layer chromatography (TLC).
- Quench the reaction with saturated ammonium chloride solution.
- Extract the product using diethyl ether, wash with brine, dry over sodium sulfate, and purify via column chromatography.
Yield:
Approximately 55% yield was reported for this method.
Copper-Catalyzed Cross-Dehydrogenative Coupling
This method utilizes copper catalysis for coupling secondary amides with terminal alkynes.
Procedure:
-
- Terminal alkyne as the alkynyl source
- Secondary amide
- Copper(II) triflate ($$Cu(OTf)_2$$) as the catalyst
- Base (e.g., potassium carbonate)
- Reaction conducted at room temperature under aerobic conditions
Steps :
- Mix copper(II) triflate with ligands to form a copper complex.
- Add terminal alkyne and secondary amide to the reaction mixture.
- Stir at room temperature to facilitate cross-dehydrogenative coupling.
- Monitor reaction completion using TLC or gas chromatography-mass spectrometry (GC-MS).
- Purify the product via column chromatography.
Advantages:
This method is mild, operates at room temperature, and avoids harsh reagents.
Lithium Reagent-Based Alkynylation
This approach involves the use of n-butyllithium for alkynylation of precursors under cryogenic conditions.
Procedure:
-
- Phenyl chloroformate
- n-butyllithium (in hexanes)
- Pent-1-yne as the alkyne source
- Dry THF as solvent
- Temperature maintained at −78°C
Steps :
- Cool a solution of phenyl chloroformate in dry THF to −78°C using a dry ice-acetone bath.
- Add n-butyllithium dropwise while maintaining low temperature.
- Stir for 30 minutes before adding pent-1-yne dropwise.
- Allow the reaction to warm to room temperature overnight.
- Quench with saturated aqueous ammonium chloride and extract with hexanes.
- Purify using column chromatography.
Yield:
Reported yield is approximately 55%.
N-Alkynylation of Amides
This method involves direct alkynylation of amines or amides using alkynyl halides.
Procedure:
-
- Alkynyl bromide or iodide
- Pyridine as a base
- Solvent: Dichloromethane (DCM)
- Elevated temperatures (60–95°C)
Steps :
- Mix amine derivative and alkynyl halide in DCM.
- Add pyridine as a base and heat the reaction mixture.
- Isolate the product by extraction and purify via column chromatography.
Notes:
This method is suitable for thermally stable ynamides but less effective for thermally sensitive compounds.
Comparative Analysis of Methods
| Method | Key Reagents | Temperature | Yield (%) | Advantages |
|---|---|---|---|---|
| Weinreb Amide Synthesis | Grignard reagent, hydroxylamine | −20°C | ~55 | Simple, high selectivity |
| Copper-Catalyzed Coupling | $$Cu(OTf)_2$$, terminal alkyne | Room temperature | Moderate | Mild conditions, environmentally friendly |
| Lithium Reagent-Based Alkynylation | n-butyllithium, phenyl chloroformate | −78°C | ~55 | High reactivity |
| N-Alkynylation | Alkynyl halides | 60–95°C | Variable | Broad applicability |
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylbut-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-methoxy-N-methylbut-2-ynamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-methoxy-N-methylbut-2-ynamide involves its reactivity towards nucleophiles and electrophiles. The alkyne group can participate in cycloaddition reactions, while the amide group can undergo nucleophilic attack. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Key Properties :
- Structure : Features a conjugated triple bond (but-2-ynamide) and methoxy-methyl substitution on the amide nitrogen.
- Applications: Primarily used in organic synthesis, particularly as a precursor for ketones via nucleophilic addition reactions (e.g., Grignard or organolithium reagents).
- Characterization : Reported $ ^1H $ NMR (400 MHz, CDCl$ _3 $) signals include δ 3.84 (s, 2H), 3.34 (s, 3H), 3.07 (s, 3H), and 2.81 (s, 3H), confirming the Weinreb amide framework and alkyne moiety .
Comparison with Structurally Related Compounds
Below is a comparative analysis of N-methoxy-N-methylbut-2-ynamide with three analogous compounds, focusing on structural features, reactivity, and applications.
Table 1: Comparative Overview
2.1 Structural and Functional Differences
This compound: The alkyne group imparts high electron deficiency, enhancing reactivity in cycloadditions (e.g., Huisgen reactions) and nucleophilic additions. Contrasts with saturated amides (e.g., (S)-2-(Boc-amino)-N-methoxy-N-methylbutyramide), which lack π-electron systems and are less reactive toward electrophiles .
(E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide: The conjugated enamide (C=C) enables participation in Michael additions or cyclizations, facilitating heterocycle formation (e.g., dihydroisoquinolines) . Unlike the alkyne in this compound, the enamide’s double bond offers regioselectivity in reactions.
Research Findings and Implications
- Synthetic Efficiency : this compound’s 59% yield is lower than typical saturated Weinreb amides (often >70%), likely due to alkyne instability during purification .
- Applications : The alkyne’s electron-deficient nature expands its utility in cross-coupling reactions, whereas enamide derivatives are preferred for heterocycle synthesis .
Q & A
Q. How can the synthetic yield of N-methoxy-N-methylbut-2-ynamide be optimized in laboratory-scale preparations?
Methodological Answer: The synthesis involves reacting but-2-ynoic acid with oxalyl chloride and pyridine to form the acyl chloride intermediate, followed by coupling with N,O-dimethylhydroxylamine hydrochloride. Key variables for optimization include:
- Reagent stoichiometry : A 1:1.3 molar ratio of but-2-ynoic acid to oxalyl chloride improves intermediate formation .
- Temperature control : Maintaining 0–5°C during acyl chloride formation minimizes side reactions.
- Distillation conditions : Vacuum distillation at 55°C and 785 mTorr yields a pale yellow oil with 59% purity .
- Catalyst use : Pyridine acts as both a catalyst and HCl scavenger.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H NMR : Distinct peaks at δ 3.84 (s, 2H, CH₂), 3.34 (s, 3H, OCH₃), and 3.07 (s, 3H, NCH₃) confirm the Weinreb amide structure .
- IR spectroscopy : A strong C≡C stretch near 2200 cm⁻¹ and amide C=O stretch at ~1650 cm⁻¹ validate the alkyne and amide groups.
- Mass spectrometry (MS) : Molecular ion peaks at m/z 127 (base) and 142 (M⁺) align with the molecular formula C₇H₁₁NO₂ .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: While direct hazard data is limited for this compound, analogous Weinreb amides require:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste disposal : Segregate organic waste for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How does the alkyne moiety in this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The terminal alkyne group enables:
- Sonogashira coupling : Reacts with aryl halides in the presence of Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) to form conjugated enynes .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole derivatives for bioactive molecule synthesis.
Experimental Design Tip : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and characterize products using HRMS and ¹³C NMR .
Q. What computational methods predict the electronic and steric effects of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilicity .
- Molecular docking : Simulate interactions with enzymatic targets (e.g., kinases) to guide drug design.
- Solvent modeling : Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF, THF) for reaction optimization.
Q. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
- Acidic conditions (pH < 3) : Hydrolysis of the Weinreb amide occurs, forming but-2-ynoic acid and N-methylmethoxyamine.
- Neutral/basic conditions (pH 7–12) : Stable for >24 hours at 25°C.
Method : Conduct accelerated stability studies using HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?
Methodological Answer:
- Dose-response analysis : Use IC₅₀ values to differentiate true activity from assay artifacts.
- Orthogonal assays : Validate antifungal activity via both broth microdilution (CLSI M27) and agar diffusion methods .
- Structure-activity relationship (SAR) : Modify the alkyne or amide group to isolate contributing factors.
Q. Can this compound serve as a ligand in transition-metal catalysis?
Methodological Answer: The methoxy and methyl groups on the amide nitrogen can coordinate to metals like Cu(I) or Pd(II).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
